

Pharmacokinetics and pharmacodynamics of Xanomeline Tartrate in vivo

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Compound of Interest		
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The In Vivo Pharmacology of Xanomeline Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline tartrate is a muscarinic acetylcholine receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1][2][3] Initially investigated for the treatment of cognitive deficits in Alzheimer's disease, its antipsychotic properties have led to its development for schizophrenia.[4][5] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **xanomeline tartrate**, presenting key data, experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts.

Pharmacokinetics

Xanomeline exhibits rapid absorption following oral administration, although it has a low oral bioavailability of less than 1% due to significant first-pass metabolism. It is primarily metabolized by cytochrome P450 enzymes.

Table 1: Pharmacokinetic Parameters of Xanomeline



Species	Dose	Route	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/m L)	Half-life (hours)	Referen ce
Human	150 mg	Oral	13.8	2.5	Not Reported	Not Reported	
Human	75 mg (tid)	Oral	Not Reported	Not Reported	Not Reported	Not Reported	•

Pharmacodynamics

Xanomeline's therapeutic effects are attributed to its agonist activity at M1 and M4 muscarinic receptors. This dual agonism is believed to contribute to its efficacy in treating both cognitive and psychotic symptoms.

M1 and M4 Receptor Selectivity

Xanomeline demonstrates a preference for M1 and M4 receptors over M2, M3, and M5 subtypes. This selectivity is crucial for its therapeutic window, minimizing peripheral cholinergic side effects associated with M2 and M3 receptor activation.

Table 2: Xanomeline Binding Affinity (Ki) for Muscarinic

Receptors

Receptor Subtype	Ki (nM)	Reference
M1 (Human)	42	
M2 (Human)	8.13 - 11.75	
M4 (Human)	Not Reported	_

Note: A comprehensive table with Ki values for all subtypes from a single source was not available in the search results. The provided values are from different assays and should be interpreted with caution.

Effects on Neurotransmitter Systems



In vivo studies have demonstrated that xanomeline modulates dopaminergic neurotransmission, a key pathway implicated in psychosis. It has been shown to increase dopamine efflux in the prefrontal cortex and nucleus accumbens.

Experimental Protocols Quantification of Xanomeline in Plasma

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Preparation:
 - Basify plasma samples.
 - Extract xanomeline and its N-desmethyl metabolite using hexane.
 - Dry the hexane extract.
 - Reconstitute the residue for analysis.
- · Chromatography:
 - Utilize a reversed-phase C18 column.
- Mass Spectrometry:
 - Employ atmospheric pressure chemical ionization (APCI) or ion-spray tandem mass spectrometry.
 - The limit of quantitation for xanomeline in human plasma has been reported to be as low as 75 pg/mL.

In Vivo Microdialysis for Dopamine Release

Objective: To measure extracellular dopamine levels in specific brain regions following xanomeline administration.

Animal Model: Awake, freely moving rats.



- Surgical Procedure:
 - Stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens).
- Microdialysis:
 - Perfuse the probe with an artificial cerebrospinal fluid (aCSF) solution.
 - Collect dialysate samples at regular intervals.
- Analysis:
 - Analyze dopamine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

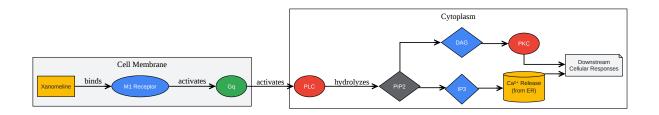
Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic-like activity of xanomeline.

- Animal Model: Rats.
- Apparatus: A shuttle box with two compartments, equipped with a conditioned stimulus (e.g., a tone) and an unconditioned stimulus (e.g., a foot shock).
- Procedure:
 - Acquisition: Train rats to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
 - Testing: Administer xanomeline or vehicle and evaluate the animal's ability to perform the avoidance response. A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Visualizations Signaling Pathways



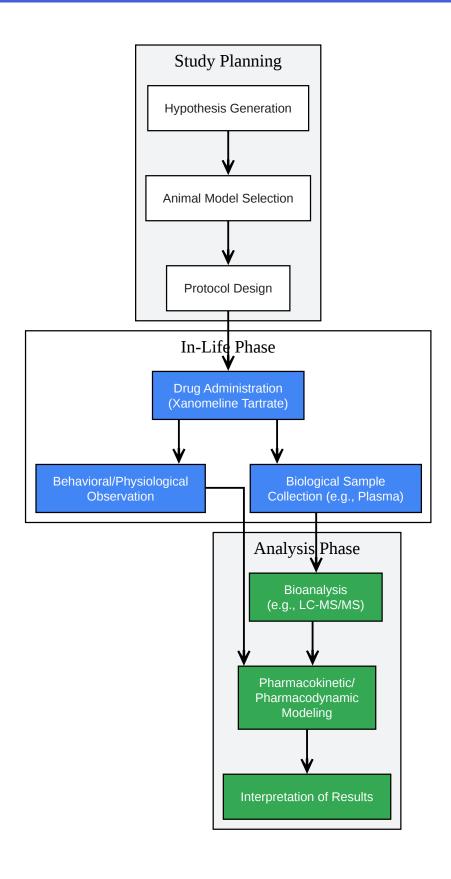


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Caption: M1 Receptor Signaling Pathway.

Experimental Workflows





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Caption: Preclinical In Vivo Experimental Workflow.



Conclusion

Xanomeline tartrate presents a promising therapeutic approach for schizophrenia through its unique M1/M4 selective muscarinic agonism. Understanding its in vivo pharmacokinetic and pharmacodynamic profile is paramount for its continued development and clinical application. This technical guide provides a consolidated resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Further research to fully elucidate its pharmacokinetic-pharmacodynamic relationship in diverse patient populations will be critical for optimizing its therapeutic potential.

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